molecular formula C16H9Cl2NO3 B12126925 6-chloro-N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12126925
M. Wt: 334.1 g/mol
InChI Key: KFAAZQAZINBJTN-UHFFFAOYSA-N
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Description

6-chloro-N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 6-chloro-4-oxo-4H-chromene-2-carboxylic acid with 2-chloroaniline. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to form the desired carboxamide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also reduce reaction times and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of inflammatory pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core structure, which imparts distinct biological activities compared to other similar compounds. Its dual chlorine substitution also enhances its reactivity and potential for further chemical modifications .

Properties

Molecular Formula

C16H9Cl2NO3

Molecular Weight

334.1 g/mol

IUPAC Name

6-chloro-N-(2-chlorophenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C16H9Cl2NO3/c17-9-5-6-14-10(7-9)13(20)8-15(22-14)16(21)19-12-4-2-1-3-11(12)18/h1-8H,(H,19,21)

InChI Key

KFAAZQAZINBJTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)Cl

Origin of Product

United States

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